molecular formula C14H16N4O3 B7689952 N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7689952
M. Wt: 288.30 g/mol
InChI Key: OJSZFGLYLROCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as AINA, is a chemical compound that has gained significant attention in the field of scientific research. AINA is an organic compound that belongs to the family of nitroanilines, which are extensively used in various industries.

Mechanism of Action

AINA is known to exhibit a unique mechanism of action, which involves the formation of charge transfer complexes with electron acceptors. The electron acceptors can be inorganic or organic compounds, and the charge transfer complex formation results in the modulation of the electronic properties of the acceptor. AINA has been found to be an effective electron donor, and its charge transfer properties have been extensively studied for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of AINA have been studied in vitro and in vivo. AINA has been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. AINA has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of AINA is its excellent charge transport properties, which make it a promising material for use in electronic devices. AINA is also relatively easy to synthesize, making it accessible for use in various research applications. However, AINA has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in some research applications.

Future Directions

There are several future directions for research on AINA. One potential direction is the use of AINA in the development of organic photovoltaics (OPVs). AINA has been found to exhibit good charge transport properties and high electron affinity, making it a promising material for use in OPVs. Another potential direction is the use of AINA in the development of biosensors. AINA-based biosensors have shown excellent sensitivity and selectivity, making them attractive for use in various applications such as environmental monitoring and medical diagnostics.
Conclusion
In conclusion, AINA is a promising organic compound that has gained significant attention in the field of scientific research. AINA has excellent charge transport properties, making it a potential candidate for use in various electronic devices. AINA has also been found to exhibit anticancer and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases. The future directions for research on AINA are promising, and further studies are needed to explore its potential applications in various fields.

Synthesis Methods

The synthesis of AINA involves the reaction of 4-amino-2-nitroaniline with 3-isopropyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of allyl bromide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is AINA, which is a yellow crystalline solid.

Scientific Research Applications

AINA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of AINA is in the field of organic electronics. AINA has been found to exhibit excellent charge transport properties, making it a promising material for use in organic field-effect transistors (OFETs). AINA-based OFETs have shown high mobility, low operating voltage, and good stability, making them attractive for use in various electronic devices.

properties

IUPAC Name

2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-4-7-15-11-6-5-10(8-12(11)18(19)20)14-16-13(9(2)3)17-21-14/h4-6,8-9,15H,1,7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSZFGLYLROCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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